Cas no 1780344-75-3 (2-{1-(tert-butoxy)carbonyl-5-methylpyrrolidin-3-yl}acetic acid, Mixture of diastereomers)

2-{1-(tert-Butoxy)carbonyl-5-methylpyrrolidin-3-yl}acetic acid is a versatile intermediate in organic synthesis, particularly valuable for the preparation of pyrrolidine-based compounds. As a mixture of diastereomers, it offers flexibility in stereochemical applications, enabling access to diverse structural motifs. The tert-butoxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, making it suitable for multi-step synthetic routes. The presence of the acetic acid moiety allows for further functionalization, such as amide coupling or esterification. This compound is particularly useful in medicinal chemistry and peptide research, where controlled stereochemistry and derivatization are critical. Its well-defined reactivity profile ensures reliable performance in complex synthetic workflows.
2-{1-(tert-butoxy)carbonyl-5-methylpyrrolidin-3-yl}acetic acid, Mixture of diastereomers structure
1780344-75-3 structure
Product Name:2-{1-(tert-butoxy)carbonyl-5-methylpyrrolidin-3-yl}acetic acid, Mixture of diastereomers
CAS No:1780344-75-3
MF:C12H21NO4
MW:243.29944396019
MDL:MFCD28621023
CID:5613577
PubChem ID:83851124
Update Time:2025-05-19

2-{1-(tert-butoxy)carbonyl-5-methylpyrrolidin-3-yl}acetic acid, Mixture of diastereomers Chemical and Physical Properties

Names and Identifiers

    • 2-[5-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid
    • EN300-3225543
    • 2-(1-(TERT-BUTOXYCARBONYL)-5-METHYLPYRROLIDIN-3-YL)ACETIC ACID
    • 1780344-75-3
    • AT27344
    • 2-{1-[(tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}acetic acid
    • 2-{1-[(tert-butoxy)carbonyl]-5-methylpyrrolidin-3- yl}acetic acid
    • 3-Pyrrolidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-5-methyl-
    • 2-{1-(tert-butoxy)carbonyl-5-methylpyrrolidin-3-yl}acetic acid, Mixture of diastereomers
    • MDL: MFCD28621023
    • Inchi: 1S/C12H21NO4/c1-8-5-9(6-10(14)15)7-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)
    • InChI Key: XKBYUNHRBFIONS-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CC(CC(=O)O)CC1C)=O

Computed Properties

  • Exact Mass: 243.14705815g/mol
  • Monoisotopic Mass: 243.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 66.8Ų

Experimental Properties

  • Density: 1?+-.0.06 g/cm3(Predicted)
  • Boiling Point: 363.4±15.0 °C(Predicted)
  • pka: 4.65±0.10(Predicted)

2-{1-(tert-butoxy)carbonyl-5-methylpyrrolidin-3-yl}acetic acid, Mixture of diastereomers Pricemore >>

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Additional information on 2-{1-(tert-butoxy)carbonyl-5-methylpyrrolidin-3-yl}acetic acid, Mixture of diastereomers

2-{1-(tert-butoxy)carbonyl-5-methylpyrrolidin-3-yl}acetic acid, Mixture of diastereomers

The compound with CAS No. 1780344-75-3, known as 2-{1-(tert-butoxy)carbonyl-5-methylpyrrolidin-3-yl}acetic acid, is a complex organic molecule that has garnered significant attention in the field of organic chemistry and pharmacology. This compound is notable for its structural complexity, which includes a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a methyl group, as well as an acetic acid moiety attached at the 2-position. The presence of diastereomers in this compound adds another layer of complexity, making it a subject of interest for stereochemical studies and applications in drug design.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, leveraging techniques such as asymmetric catalysis and multi-component reactions. These methods have not only improved the yield but also facilitated the isolation of individual diastereomers, which is crucial for understanding their biological activities. The Boc group, a common protecting group in peptide synthesis, plays a pivotal role in stabilizing the molecule during synthesis while allowing for precise control over its reactivity.

The structural features of this compound make it a promising candidate for various applications. In medicinal chemistry, the pyrrolidine ring is often associated with bioavailability and pharmacokinetic properties, making this compound a potential lead for drug development. Recent studies have explored its role as an intermediate in the synthesis of bioactive molecules, particularly in the context of enzyme inhibitors and receptor agonists. The methyl group substitution further enhances its potential as a modulator of biological pathways.

From a pharmacological perspective, the mixture of diastereomers introduces an additional dimension of complexity. Each diastereomer may exhibit distinct biological activities due to differences in their spatial arrangements. This has led researchers to investigate their individual contributions to pharmacological effects, paving the way for enantioselective drug design strategies. The acetic acid moiety, on the other hand, contributes to hydrogen bonding capabilities, which are essential for molecular recognition and binding affinity.

The synthesis of this compound involves a series of well-defined steps that highlight the importance of stereochemical control. Techniques such as enolate alkylation and ring-closing metathesis have been employed to construct the pyrrolidine ring with high fidelity. The use of protecting groups like Boc ensures that critical functional groups remain intact during the reaction sequence while allowing for selective deprotection at later stages.

Recent research has also focused on the optimization of synthetic routes to enhance scalability and reduce environmental impact. Green chemistry principles have been integrated into these efforts, emphasizing the use of renewable feedstocks and minimizing waste generation. These advancements not only improve the sustainability of production processes but also align with current industry trends toward eco-friendly manufacturing.

In terms of analytical characterization, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the structure and purity of this compound. High-resolution NMR data has provided insights into the spatial arrangement of atoms within the molecule, while mass spectrometry has enabled precise determination of molecular weight and fragmentation patterns.

The study of this compound's physical properties has revealed valuable information about its solubility, stability under various conditions, and thermal behavior. These properties are critical for determining its suitability as an intermediate or final product in pharmaceutical applications. For instance, its solubility profile influences its bioavailability when administered as a drug candidate.

Looking ahead, ongoing research is exploring the potential therapeutic applications of this compound. Its structural features suggest possible roles in targeting specific enzymes or receptors involved in disease pathways. Preclinical studies are currently underway to assess its efficacy in models of neurological disorders and inflammatory conditions.

In conclusion, CAS No. 1780344-75-3 represents a sophisticated organic molecule with diverse applications across multiple disciplines within chemistry and pharmacology. Its unique structure and stereochemical properties make it a valuable tool for advancing our understanding of molecular interactions and designing novel therapeutic agents.

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